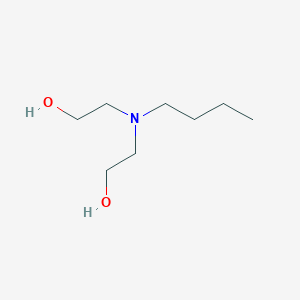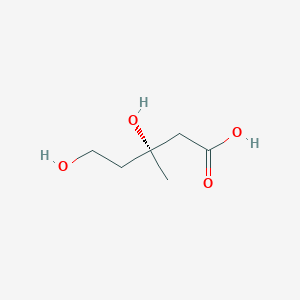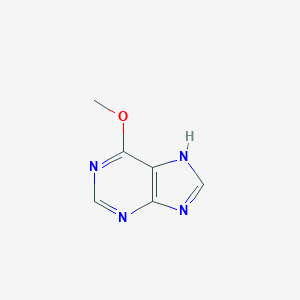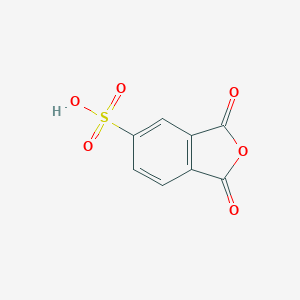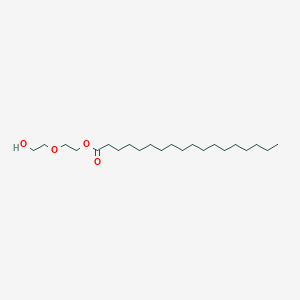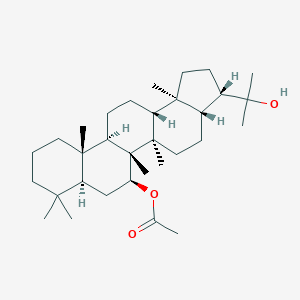
Hexadecyltriphenylphosphonium bromide
Übersicht
Beschreibung
Hexadecyltriphenylphosphonium bromide is widely used as a preservative and for water treatment in agriculture. It also serves as an antistatic agent in textiles, fibers, and leather, and as a flocculant and deodorant .
Synthesis Analysis
The synthesis of Hexadecyltriphenylphosphonium bromide has been studied in the context of corrosion inhibition. It has been used as a quaternary phosphonium-based ionic liquid for mild steel in 1 M HCl solution . Another study reported the reaction of sodium tungstate with alkyltriphenylphosphonium bromides to afford new alkyltriphenylphosphonium hexatungstate compounds .Molecular Structure Analysis
Hexadecyltriphenylphosphonium bromide has a molecular formula of C34H48BrP. Its InChI isInChI=1S/C34H48P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-35 (32-25-18-15-19-26-32,33-27-20-16-21-28-33)34-29-22-17-23-30-34;/h15-23,25-30H,2-14,24,31H2,1H3;1H/q+1;/p-1 and its Canonical SMILES is CCCCCCCCCCCCCCCC [P+] (C1=CC=CC=C1) (C2=CC=CC=C2)C3=CC=CC=C3. [Br-] . Chemical Reactions Analysis
The corrosion inhibition performance of Hexadecyltriphenylphosphonium bromide on mild steel in 1 M HCl solution was investigated by electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) methods .Physical And Chemical Properties Analysis
Hexadecyltriphenylphosphonium bromide has a molecular weight of 567.6 g/mol. It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count. It has 18 rotatable bonds. Its exact mass and monoisotopic mass are 566.26770 g/mol .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- Application Summary: HPP is used as a corrosion inhibitor for mild steel in 1 M HCl solution .
- Methods of Application: The corrosion inhibition performance was investigated by electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) methods . The surface characterization of mild steel was examined by scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDS) .
- Results: The results revealed that the inhibition efficiency increases with its increasing concentration, and it can reach up to 99.1% at the concentration of 0.07 mM HPP .
Nanocontainers for Hydrophobic Substrates
- Application Summary: HPP is used in mixed compositions with nonionic surfactant Brij 35 to create efficient nanocontainers for the delivery of hydrophobic substrates .
- Methods of Application: The self-organization in mixed compositions was studied using a complex of physicochemical methods (tensiometry, fluorimetry, dynamic light scattering, spectrophotometry) by varying the molar fraction of cationic surfactant .
- Results: The TPPB-16/Brij 35 systems demonstrate a synergistic effect, manifesting itself in a decrease of the critical micelle concentration .
Antistatic Agent
- Application Summary: HPP is used as an antistatic agent in textiles, fibers, and leather .
- Methods of Application: The specific methods of application are not mentioned in the source .
- Results: The specific results or outcomes are not mentioned in the source .
Interfacial and Aggregation Behavior Study
- Application Summary: The interfacial and aggregation behavior of HPP with the nonionic surfactant decanoyl-N-methyl-glucamide (Mega-10) have been studied .
- Methods of Application: The behavior was studied using interfacial tension measurements and fluorescence techniques .
- Results: The specific results or outcomes are not mentioned in the source .
Water Treatment in Agriculture
- Application Summary: HPP is used for water treatment in agriculture .
- Methods of Application: The specific methods of application are not mentioned in the source .
- Results: The specific results or outcomes are not mentioned in the source .
Phase Transfer Catalyst
- Application Summary: HPP is used as a phase transfer catalyst .
- Methods of Application: The specific methods of application are not mentioned in the source .
- Results: The specific results or outcomes are not mentioned in the source .
Preservative
- Application Summary: HPP is used as a preservative .
- Methods of Application: The specific methods of application are not mentioned in the source .
- Results: The specific results or outcomes are not mentioned in the source .
Flocculants
Safety And Hazards
Hexadecyltriphenylphosphonium bromide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system . Personal protective equipment/face protection should be worn when handling this chemical .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
hexadecyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-35(32-25-18-15-19-26-32,33-27-20-16-21-28-33)34-29-22-17-23-30-34;/h15-23,25-30H,2-14,24,31H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMZNEHSMYESLH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933445 | |
| Record name | Hexadecyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecyltriphenylphosphonium bromide | |
CAS RN |
14866-43-4 | |
| Record name | Phosphonium, hexadecyltriphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14866-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecyltriphenylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014866434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyltriphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




